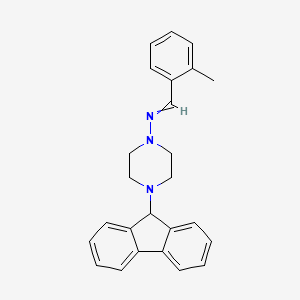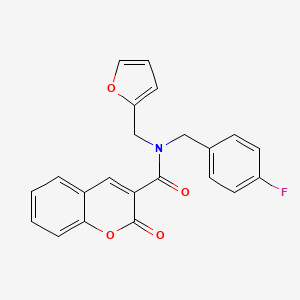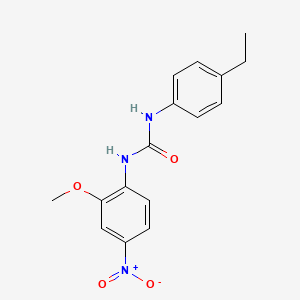![molecular formula C24H19N3O6 B4753718 1-(3,4-dimethylphenyl)-5-{[5-(2-methyl-5-nitrophenyl)-2-furyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4753718.png)
1-(3,4-dimethylphenyl)-5-{[5-(2-methyl-5-nitrophenyl)-2-furyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione
説明
This compound belongs to a class of pyrimidinetriones, characterized by their unique structural framework and potential for diverse chemical reactivity and properties. The interest in such molecules primarily stems from their utility in various fields of chemistry and material science, underscoring the significance of understanding their synthesis, molecular structure, and chemical behavior.
Synthesis Analysis
The synthesis of related pyrimidinetrione compounds typically involves strategies like the tandem Aldol condensation-Michael addition process. Such methods are valued for their efficiency and the ability to introduce complex substituents into the pyrimidinetrione framework, enabling the generation of targeted molecular structures with desired functionalities (Barakat et al., 2015).
Molecular Structure Analysis
The molecular structure of pyrimidinetriones can be elucidated through techniques such as single-crystal X-ray structure determination, complemented by density functional theory (DFT) calculations. These approaches provide insights into the geometric parameters, electronic spectra, and intramolecular charge transfer interactions, offering a comprehensive understanding of the molecule's 3D configuration and electronic properties (Barakat et al., 2015).
Chemical Reactions and Properties
Pyrimidinetriones exhibit a range of chemical behaviors, including reactions facilitated by their active methyl groups and the influence of substituents on reactivity. Studies have shown that the presence of functional groups in certain positions can affect the reactivity of the methyl groups within the pyrimidine ring, leading to diverse chemical transformations (Fujita et al., 1965).
Physical Properties Analysis
The physical properties of pyrimidinetriones, such as crystallinity, solubility, and stability, are influenced by their molecular structure. X-ray crystallography studies reveal details about the conformation of the pyrimidine ring and substituent orientations, contributing to the understanding of the compound's physical characteristics and its behavior in different environments (Zhou et al., 2007).
Chemical Properties Analysis
The chemical properties of pyrimidinetriones are determined by their functional groups and molecular structure. Studies involving NMR spectroscopy and molecular electrostatic potential (MEP) analyses help identify reactive sites for electrophilic and nucleophilic attacks, guiding the understanding of their chemical reactivity and potential applications in synthesis and material science (Barakat et al., 2015).
特性
IUPAC Name |
(5E)-1-(3,4-dimethylphenyl)-5-[[5-(2-methyl-5-nitrophenyl)furan-2-yl]methylidene]-1,3-diazinane-2,4,6-trione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19N3O6/c1-13-4-6-16(10-15(13)3)26-23(29)20(22(28)25-24(26)30)12-18-8-9-21(33-18)19-11-17(27(31)32)7-5-14(19)2/h4-12H,1-3H3,(H,25,28,30)/b20-12+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBMHZNCDKVHKCP-UDWIEESQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=O)C(=CC3=CC=C(O3)C4=C(C=CC(=C4)[N+](=O)[O-])C)C(=O)NC2=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)N2C(=O)/C(=C/C3=CC=C(O3)C4=C(C=CC(=C4)[N+](=O)[O-])C)/C(=O)NC2=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19N3O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5E)-1-(3,4-dimethylphenyl)-5-{[5-(2-methyl-5-nitrophenyl)furan-2-yl]methylidene}pyrimidine-2,4,6(1H,3H,5H)-trione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-{2-[(2,5-dimethylphenyl)amino]-2-oxoethyl}-2-furamide](/img/structure/B4753645.png)
![2-(1H-benzimidazol-2-ylthio)-N-[2-(4-morpholinyl)phenyl]acetamide](/img/structure/B4753653.png)
![methyl 2-[({[3-(2-oxo-1-pyrrolidinyl)propyl]amino}carbonothioyl)amino]-5-phenyl-3-thiophenecarboxylate](/img/structure/B4753655.png)
![N-1,3-benzothiazol-2-yl-3-phenyl-6-(2-thienyl)isoxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B4753660.png)
![2-[(4-ethyl-7-methyl-2-oxo-2H-chromen-5-yl)oxy]-N-(4-methylphenyl)acetamide](/img/structure/B4753669.png)
![2-[(4,6-dimethyl-2-pyrimidinyl)thio]-1-(4-phenoxyphenyl)ethanone](/img/structure/B4753680.png)
![2-{[5-(4-bromo-2-thienyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4753685.png)
![N-(2-mercapto-6-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-2-[(4-methylbenzyl)thio]acetamide](/img/structure/B4753686.png)

![methyl 2-[({[4,5-dimethoxy-2-(methoxycarbonyl)phenyl]amino}carbonothioyl)amino]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate](/img/structure/B4753698.png)
![N-{2-[(2,6-dichlorobenzyl)thio]ethyl}-3,4-dimethoxybenzenesulfonamide](/img/structure/B4753705.png)

![2-[1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-5-(2-furyl)-1,3,4-oxadiazole](/img/structure/B4753714.png)
